



Application Notes and Protocols: FPH2 Treatment Timeline for Liver Organoids

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver organoids have emerged as a powerful in vitro model system, recapitulating the complex three-dimensional architecture and cellular composition of the native liver.[1][2][3][4] These self-organizing structures, derived from pluripotent stem cells or primary liver tissues, provide an invaluable platform for studying liver development, disease modeling, and screening novel therapeutic compounds.[1][2][3][4] This document provides detailed protocols for the application of **FPH2**, a known promoter of hepatocyte proliferation, to healthy liver organoids, and a general framework for evaluating a hypothetical anti-fibrotic compound in a fibrotic liver organoid model.

FPH2 (also known as BRD-9424) has been identified as a molecule that induces the functional proliferation of primary human hepatocytes in vitro.[5] This characteristic suggests its potential utility in liver regeneration studies and in expanding functional hepatocytes for various research and therapeutic applications.

Furthermore, liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix, is a common endpoint for many chronic liver diseases.[6][7] Liver organoids can be induced to exhibit a fibrotic phenotype, creating a relevant model for testing anti-fibrotic drug candidates.



These application notes will detail the timeline and methodology for two distinct treatment scenarios:

- **FPH2** treatment of healthy liver organoids to assess its effect on hepatocyte proliferation and organoid growth.
- A generalized protocol for the treatment of fibrotic liver organoids with a test compound to evaluate its anti-fibrotic efficacy.

Data Presentation

Table 1: Quantitative Analysis of FPH2 Treatment on

Liver Organoid Growth

| Days of Treatment | FPH2 Concentrati on (µM) | Organoid Diameter (µm, Mean ± SD) | % Ki67 Positive Cells (Mean ± SD) | ALBUMIN (ALB) Expression (Fold Change vs. Control) | CYP3A4 Activity (Fold Change vs. Control) |
|----------------------|--------------------------------|--|--|--|---|
| 3 | 0 (Control) | 150 ± 15 | 5 ± 1.2 | 1.0 | 1.0 |
| 3 | 1 | 180 ± 20 | 15 ± 2.5 | 1.2 ± 0.2 | 1.1 ± 0.1 |
| 3 | 5 | 220 ± 25 | 25 ± 3.1 | 1.5 ± 0.3 | 1.3 ± 0.2 |
| 3 | 10 | 250 ± 30 | 30 ± 3.5 | 1.4 ± 0.2 | 1.2 ± 0.1 |
| 7 | 0 (Control) | 165 ± 18 | 6 ± 1.5 | 1.0 | 1.0 |
| 7 | 1 | 250 ± 28 | 20 ± 2.8 | 1.8 ± 0.4 | 1.5 ± 0.2 |
| 7 | 5 | 350 ± 40 | 40 ± 4.2 | 2.2 ± 0.5 | 1.8 ± 0.3 |
| 7 | 10 | 400 ± 45 | 45 ± 5.0 | 2.0 ± 0.4 | 1.6 ± 0.2 |

Table 2: Quantitative Analysis of a Test Compound on Fibrotic Liver Organoids



| Treatment Group | α-SMA Expression (Fold Change vs. Healthy Control) | Collagen I (COL1A1) Expression (Fold Change vs. Healthy Control) | Hydroxyprolin e Content (µg/mg tissue, Mean ± SD) | % Apoptotic Cells (TUNEL Assay, Mean ± SD) |
|------------------------------|--|--|--|---|
| Healthy Control | 1.0 | 1.0 | 5 ± 0.8 | 2 ± 0.5 |
| Fibrotic Control (TGF-β1) | 8.5 ± 1.2 | 10.2 ± 1.5 | 25 ± 3.1 | 15 ± 2.2 |
| Test Compound (1 μM) | 6.2 ± 0.9 | 7.5 ± 1.1 | 18 ± 2.5 | 10 ± 1.8 |
| Test Compound (5 μM) | 4.1 ± 0.7 | 5.0 ± 0.8 | 12 ± 1.9 | 7 ± 1.2 |
| Test Compound (10 μM) | 2.5 ± 0.5 | 3.1 ± 0.6 | 8 ± 1.1 | 5 ± 0.9 |

Experimental Protocols

Protocol 1: FPH2 Treatment of Healthy Liver Organoids

Objective: To determine the effect of **FPH2** on the proliferation and function of hepatocytes within liver organoids.

Materials:

- Mature liver organoids (Day 15-20 post-differentiation)
- Liver organoid expansion medium
- FPH2 (BRD-9424)
- DMSO (vehicle control)
- 96-well culture plates



- Matrigel
- Reagents for analysis (e.g., Ki67 antibody, albumin ELISA kit, CYP3A4 activity assay kit)

Procedure:

- Organoid Seeding:
 - Thaw and culture liver organoids according to standard protocols.
 - On Day 15, harvest mature organoids and mechanically dissociate them into smaller fragments.
 - Embed organoid fragments in Matrigel domes in a 96-well plate.
 - Culture for 24 hours in liver organoid expansion medium.

• **FPH2** Treatment:

- Prepare a stock solution of FPH2 in DMSO.
- Prepare serial dilutions of **FPH2** in expansion medium to achieve final concentrations of 1 μ M, 5 μ M, and 10 μ M.
- Prepare a vehicle control medium containing the same concentration of DMSO as the highest FPH2 concentration.
- Aspirate the medium from the organoid cultures and replace it with the FPH2-containing medium or vehicle control medium.
- Culture the organoids for the desired treatment duration (e.g., 3 or 7 days), refreshing the medium every 2-3 days.

Endpoint Analysis:

 Organoid Growth: Measure the diameter of the organoids daily using brightfield microscopy and image analysis software.



- Proliferation Assay: At the end of the treatment period, fix the organoids and perform immunofluorescence staining for the proliferation marker Ki67.
- Functional Analysis:
 - Collect the culture supernatant at each medium change to quantify albumin secretion using an ELISA kit.
 - At the end of the treatment, perform a CYP3A4 activity assay according to the manufacturer's instructions.
- Gene Expression Analysis: Lyse the organoids to extract RNA and perform qRT-PCR for hepatocyte-specific markers (e.g., ALB, CYP3A4).

Protocol 2: Generalized Treatment of Fibrotic Liver Organoids with a Test Compound

Objective: To evaluate the anti-fibrotic potential of a test compound on a TGF- β 1-induced liver organoid fibrosis model.

Materials:

- Mature liver organoids (Day 15-20 post-differentiation)
- · Liver organoid expansion medium
- Recombinant human TGF-β1
- Test compound
- Vehicle control for the test compound
- 96-well culture plates
- Matrigel
- Reagents for fibrosis analysis (e.g., antibodies for α-SMA and Collagen I, hydroxyproline assay kit, TUNEL assay kit)



Procedure:

Fibrosis Induction:

- Culture mature liver organoids in Matrigel domes as described in Protocol 1.
- To induce fibrosis, treat the organoids with expansion medium supplemented with 50 ng/mL of recombinant human TGF-β1 for 3 days.

Test Compound Treatment:

- \circ After the 3-day fibrosis induction period, replace the medium with fresh expansion medium containing TGF-β1 and the test compound at various concentrations (e.g., 1 μM, 5 μM, 10 μM).
- Include a fibrotic control group (TGF-β1 only) and a healthy control group (no TGF-β1 or test compound).
- Culture the organoids for an additional 4-7 days, refreshing the medium with the respective treatments every 2-3 days.

Endpoint Analysis:

- Immunofluorescence Staining: Fix the organoids and perform immunofluorescence staining for key fibrosis markers, such as alpha-smooth muscle actin (α-SMA) and Collagen Type I (COL1A1).
- Hydroxyproline Assay: Harvest the organoids and measure the total collagen content using a hydroxyproline assay kit.
- Gene Expression Analysis: Extract RNA from the organoids and perform qRT-PCR for fibrosis-related genes (ACTA2, COL1A1, TIMP1, MMP2).
- Apoptosis Assay: Assess the level of apoptosis in the organoids using a TUNEL assay to determine if the test compound induces cell death.

Visualizations

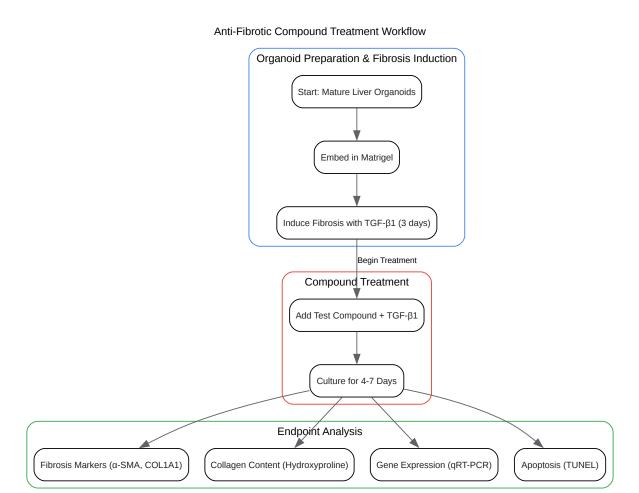


FPH2 Treatment Workflow for Liver Organoids Organoid Preparation Start: Mature Liver Organoids (Day 15) Mechanical Dissociation **Embed in Matrigel Domes** Culture for 24h Begin Treatment FPH2 Treatment Add FPH2-containing Medium (1, 5, 10 µM) or Vehicle Control Culture for 3-7 Days (Refresh medium every 2-3 days) Endpoint Analysis Proliferation (Ki67 Staining) Function(ALB, CYP3A4) Gene Expression (qRT-PCR) Organoid Growth (Diameter)

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Caption: Workflow for FPH2 treatment of liver organoids.



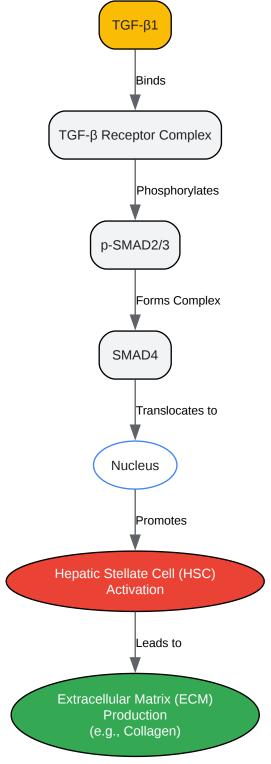


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Caption: Workflow for testing an anti-fibrotic compound.



Simplified TGF- β Signaling in Liver Fibrosis



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Caption: $TGF-\beta$ signaling in liver fibrosis.



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